REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][CH:3]=1.C([O-])(O)=O.[Na+].[CH2:17]([OH:20])[CH:18]=[CH2:19]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl[Pd]Cl.CN(C=O)C>[C:9]([NH:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:19][CH2:18][CH:17]=[O:20])=[CH:3][CH:4]=1)(=[O:11])[CH3:10] |f:1.2,4.5|
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Name
|
|
Quantity
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10.8 g
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Type
|
reactant
|
Smiles
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IC1=CC=C(C=C1)NC(C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
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C(C=C)O
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
PdCl2
|
Quantity
|
1.21 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the mixture was stirred under nitrogen for 45 h
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Duration
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45 h
|
Type
|
EXTRACTION
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Details
|
The resulting mixture was extracted with EtOAc (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 5% HCl, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (EtOAc:hexane 70:30)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: PERCENTYIELD | 23.1% | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |